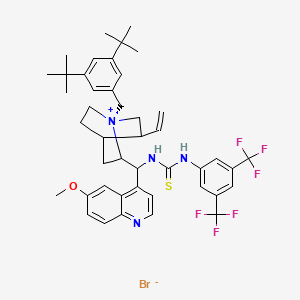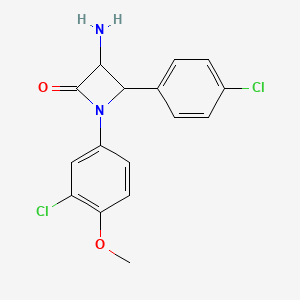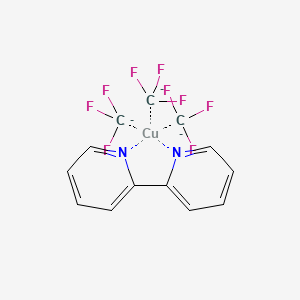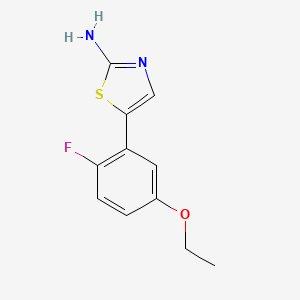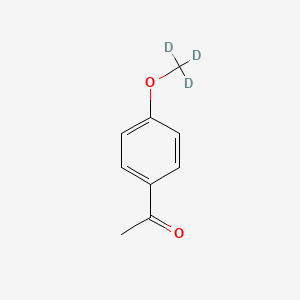
4-Methoxyacetophenone (D3)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxyacetophenone (D3), also known as 4-Acetylanisole, is an organic compound with the molecular formula C9H10O2. It is a member of the class of acetophenones, characterized by a methoxy group at the para position relative to the acetyl group. This compound is commonly used in the synthesis of various pharmaceuticals, resins, and flavoring agents .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Methoxyacetophenone can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of anisole with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction is typically carried out in a solvent like dichloroethane at low temperatures to control the reaction rate and improve yield.
Industrial Production Methods
In industrial settings, the production of 4-Methoxyacetophenone often involves similar Friedel-Crafts acylation processes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified through recrystallization or distillation .
Analyse Chemischer Reaktionen
Types of Reactions
4-Methoxyacetophenone undergoes various chemical reactions, including:
Reduction: It can be reduced to 4-methoxyphenylethanol using biocatalytic enantioselective reduction with immobilized Rhodotorula sp.
Oxidation: It can be oxidized to 4-methoxybenzoic acid using strong oxidizing agents.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Reduction: Common reagents include biocatalysts or chemical reducing agents like sodium borohydride.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products
Reduction: 4-Methoxyphenylethanol
Oxidation: 4-Methoxybenzoic acid
Substitution: Products vary based on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Methoxyacetophenone has a wide range of applications in scientific research:
Biology: It is used to study the activity of ketones against bacterial spores and cells.
Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: It is used in the manufacture of resins, flavoring agents, and perfumes.
Wirkmechanismus
The mechanism of action of 4-Methoxyacetophenone varies depending on its application. In biocatalytic reduction, it interacts with enzymes to form the reduced product. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that target specific molecular pathways .
Vergleich Mit ähnlichen Verbindungen
4-Methoxyacetophenone can be compared with other acetophenone derivatives such as:
4-Methylacetophenone: Similar structure but with a methyl group instead of a methoxy group.
4-Chloroacetophenone: Contains a chloro group, leading to different reactivity and applications.
4-Bromoacetophenone: Similar to 4-Chloroacetophenone but with a bromo group.
These compounds share similar core structures but differ in their functional groups, leading to variations in their chemical properties and applications.
Eigenschaften
Molekularformel |
C9H10O2 |
|---|---|
Molekulargewicht |
153.19 g/mol |
IUPAC-Name |
1-[4-(trideuteriomethoxy)phenyl]ethanone |
InChI |
InChI=1S/C9H10O2/c1-7(10)8-3-5-9(11-2)6-4-8/h3-6H,1-2H3/i2D3 |
InChI-Schlüssel |
NTPLXRHDUXRPNE-BMSJAHLVSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])OC1=CC=C(C=C1)C(=O)C |
Kanonische SMILES |
CC(=O)C1=CC=C(C=C1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


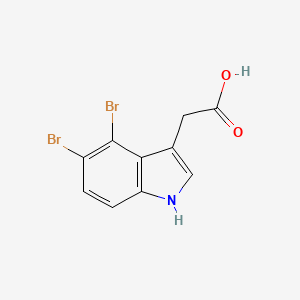
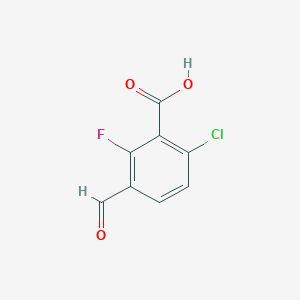
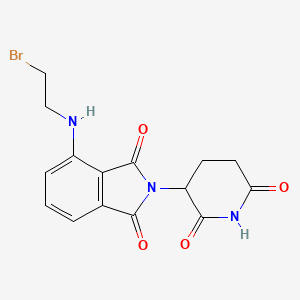

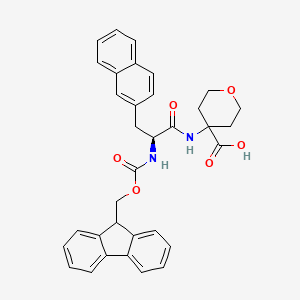
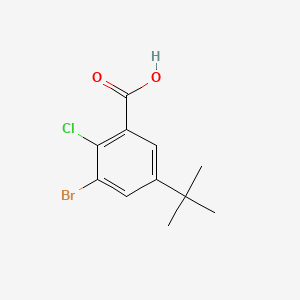
![Ethyl 4-[fluoro-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]cyclohexane-1-carboxylate](/img/structure/B14771347.png)

